molecular formula C11H12ClNO3 B8587722 3-Chloro-5-(1-ethoxy-vinyl)-pyridine-2-carboxylic acid methyl ester

3-Chloro-5-(1-ethoxy-vinyl)-pyridine-2-carboxylic acid methyl ester

Cat. No.: B8587722
M. Wt: 241.67 g/mol
InChI Key: LMEJLXRUENNNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(1-ethoxy-vinyl)-pyridine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 3-chloro-5-(1-ethoxyethenyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H12ClNO3/c1-4-16-7(2)8-5-9(12)10(13-6-8)11(14)15-3/h5-6H,2,4H2,1,3H3

InChI Key

LMEJLXRUENNNDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC(=C(N=C1)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-chloro-pyridine-2-carboxylic acid methyl ester [1458-18-0] (376 mg, 1.5 mmol) in dioxane (3.7 ml) was added tributyl-(1-ethoxy-vinyl)-stannane [97674-02-7] (596 mg, 1.65 mmol), the solution was degassed and flushed with nitrogen (3×), Pd(PPh3)4 (87 mg, 0.075 mmol) was added, after degassing and flushing with nitrogen the mixture was heated to reflux for 4 h. The reaction mixture was diluted with EtOAc and treated with 10% aq. KF, the precipitate was filtered off and the layers were separated. The aq. Phase was extracted with EtOAc, the combined organic layers were washed with sat. aq. NaCl, dried with MgSO4, filtered and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (cyclohexane/EtOAc 12:1 to 6/1) to provide the title compound as yellow solid.
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Quantity
87 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.